molecular formula C17H17ClN4OS B12185498 2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Cat. No.: B12185498
M. Wt: 360.9 g/mol
InChI Key: OVHFGHUWWOPNCB-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic compound that features a triazolo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .

Preparation Methods

The synthesis of 2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential as an antimicrobial and antiviral agent, showing activity against various pathogens.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways in pathogens, leading to their death .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H17ClN4OS

Molecular Weight

360.9 g/mol

IUPAC Name

2-chloro-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C17H17ClN4OS/c1-24-11-9-14(16-21-20-15-8-4-5-10-22(15)16)19-17(23)12-6-2-3-7-13(12)18/h2-8,10,14H,9,11H2,1H3,(H,19,23)

InChI Key

OVHFGHUWWOPNCB-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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